molecular formula C12H13ClO2 B2803677 Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate CAS No. 91393-54-3

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Cat. No.: B2803677
CAS No.: 91393-54-3
M. Wt: 224.68
InChI Key: MBJPATUIODMIKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol It is a cyclopropane derivative, specifically an ethyl ester of 2-(4-chlorophenyl)cyclopropanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate typically involves the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds via a cyclopropanation mechanism, forming the desired cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate
  • Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate
  • Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate

Uniqueness

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJPATUIODMIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-chlorostyrene (1.20 ml, 10.0 mmol), Rh2(OAc)4 (0.221 g, 0.500 mmol), and toluene (20 ml) was added ethyl diazoacetate (1.09 ml, 10.50 mmol). Gas evolution was observed. The mixture was heated to 80° C. for 1 hour. The mixture was purified on silica gel (EtOAc in hexanes gradient) to provide 0.216 g of the title compound as an oil (9%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
0.221 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Yield
9%

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